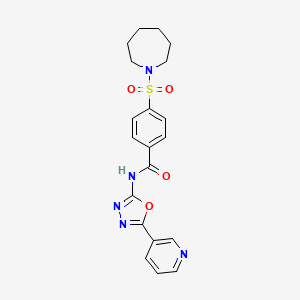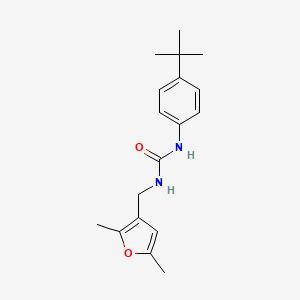
1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Directed Lithiation
N,N-Dimethylurea derivatives, similar to the specified compound, can be lithiated to create substituted products. This is achieved through reactions with various electrophiles, a process fundamental in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Urea Derivatives
Research has been conducted on synthesizing urea derivatives with different substituents, highlighting their potential in developing novel compounds with varied applications (Chalina, Chakarova, & Staneva, 1998).
Phosgene Substitutes in Urea Synthesis
Alternatives to hazardous reagents like phosgene have been explored for urea synthesis, emphasizing a move towards safer and more environmentally friendly chemical processes (Bigi, Maggi, & Sartori, 2000).
Potential Anticancer Applications
Anticancer Agent Synthesis
Certain 1-aryl-3-(2-chloroethyl) urea derivatives, structurally related to the specified compound, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, indicating potential applications in cancer treatment (Gaudreault, Lacroix, Pagé, & Joly, 1988).
In Vivo Antineoplastic Activity
In vivo studies of similar urea derivatives have shown promising antineoplastic activities, offering insights into new avenues for cancer therapy (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Herbicidal Applications
- Herbicidal Activities: Urea derivatives, including those with tert-butyl groups, have been explored for their herbicidal properties, contributing to advancements in agricultural chemistry (Lee & Ishizuka, 1976).
Material Science and Supramolecular Chemistry
Cyclodextrin Complexation
Research into the complexation of certain stilbene derivatives with cyclodextrin, including urea-linked variants, highlights the potential of these compounds in developing molecular devices (Lock et al., 2004).
Crystal Structure Studies
Studies on the crystal structure of substituted ureas contribute to a deeper understanding of molecular interactions and material properties (Saeed, Fronczek, & Alamgir Hossain, 2010).
Dimerization in Supramolecular Chemistry
Investigations into the dimerization of urea derivatives can provide insights into supramolecular assemblies and their potential applications (Beijer et al., 1998).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-10-14(13(2)22-12)11-19-17(21)20-16-8-6-15(7-9-16)18(3,4)5/h6-10H,11H2,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLKJZMEXIBGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


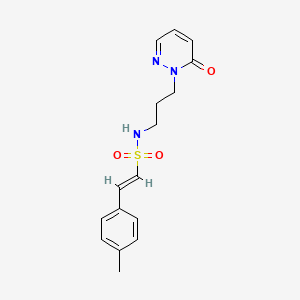
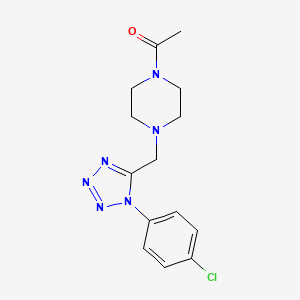

![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)
![[(2R,3R,4S,5S,6R)-4,5-Diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B2841282.png)
![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)
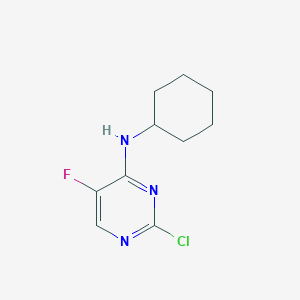
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2841289.png)
